molecular formula C22H15NO3 B11642116 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide

Cat. No.: B11642116
M. Wt: 341.4 g/mol
InChI Key: YAYRVLMZUHRIGP-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its anthracene backbone with two keto groups at positions 9 and 10, and an amide linkage at position 2. The phenylacetamide moiety adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide typically involves the reaction of 2-phenylacetyl chloride with 1-aminoanthraquinone. The reaction is carried out under standard amide formation conditions, often in the presence of a base such as triethylamine, and a solvent like dichloromethane. The reaction mixture is usually kept at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyanthracene derivatives.

    Substitution: The amide linkage and phenyl ring can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide has diverse applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activities, is ongoing.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The anthraquinone moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit specific enzymes, leading to altered metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenylacetamide is unique due to its phenylacetamide moiety, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other anthraquinone derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C22H15NO3

Molecular Weight

341.4 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2-phenylacetamide

InChI

InChI=1S/C22H15NO3/c24-20(12-14-6-2-1-3-7-14)23-15-10-11-18-19(13-15)22(26)17-9-5-4-8-16(17)21(18)25/h1-11,13H,12H2,(H,23,24)

InChI Key

YAYRVLMZUHRIGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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